molecular formula C15H14O4 B191912 Murralongin CAS No. 53011-72-6

Murralongin

Cat. No.: B191912
CAS No.: 53011-72-6
M. Wt: 258.27 g/mol
InChI Key: PBAZKMWQUBDDLZ-UHFFFAOYSA-N
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Description

Murralongin is a naturally occurring compound predominantly found in the leaves of the Murraya paniculata plant. It is a member of the coumarin family, characterized by its unique structure which includes a 7-methoxy-2-oxo-2H-chromen-8-yl group. This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Murralongin can be synthesized through various chemical reactions. One common method involves the condensation of 7-methoxy-2-oxo-2H-chromen-8-carbaldehyde with 3-methyl-2-butenal under acidic conditions. This reaction typically requires a catalyst such as p-toluenesulfonic acid and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources. The leaves of Murraya paniculata are subjected to steam distillation to isolate the essential oils, which are then further purified using chromatographic techniques to obtain this compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Murralongin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate.

    Reduction: Reduction of this compound can yield alcohol derivatives, typically using reducing agents like sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as bromine in acetic acid.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which Murralongin exerts its effects involves multiple molecular targets and pathways:

Comparison with Similar Compounds

Murralongin is unique among coumarins due to its specific structural features and biological activities. Similar compounds include:

This compound stands out due to its potent cytotoxic activity against cancer cells and its potential therapeutic applications in medicine.

Properties

IUPAC Name

2-(7-methoxy-2-oxochromen-8-yl)-3-methylbut-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-9(2)11(8-16)14-12(18-3)6-4-10-5-7-13(17)19-15(10)14/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAZKMWQUBDDLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C=O)C1=C(C=CC2=C1OC(=O)C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40201059
Record name 2-(7-Methoxy-2-oxochromen-8-yl)-3-methylbut-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53011-72-6
Record name 2-(7-Methoxy-2-oxochromen-8-yl)-3-methylbut-2-enal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053011726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(7-Methoxy-2-oxochromen-8-yl)-3-methylbut-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53011-72-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary sources of Murralongin?

A1: this compound has been isolated from several plant species, including Murraya omphalocarpa [], Boenninghausenia albiflora [], Rauia resinosa [], Murraya paniculata [, , ], and Galipea panamensis [].

Q2: How is the structure of this compound determined?

A2: The structure of this compound was initially elucidated using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) []. The structure was further confirmed and its stereochemistry determined through X-ray crystallography [, ]. This revealed this compound possesses a unique isoprenoid side chain.

Q3: Can you elaborate on the formation of this compound?

A3: Interestingly, this compound can be formed through an acid-catalyzed rearrangement of another naturally occurring coumarin, Phebalosin []. This rearrangement involves the opening of the epoxy ring in Phebalosin and subsequent formation of the distinctive side chain found in this compound.

Q4: What biological activities have been reported for this compound?

A4: this compound has demonstrated significant antiplatelet aggregation activity in vitro []. Additionally, it exhibits activity against the axenic amastigote forms of Leishmania panamensis, a parasite responsible for leishmaniasis [].

Q5: Are there any known structural analogs of this compound and their activities?

A6: Yes, several structural analogs of this compound, often co-occurring in the same plant sources, have been identified. These include compounds like Murrangatin, Minumicrolin, and isomers of this compound itself. While some analogs share similar biological activities, like antiplatelet aggregation, specific structure-activity relationships are still under investigation [, , ].

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